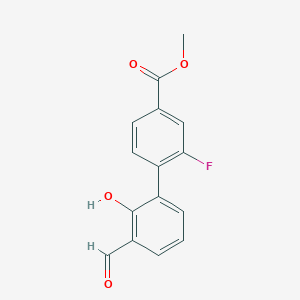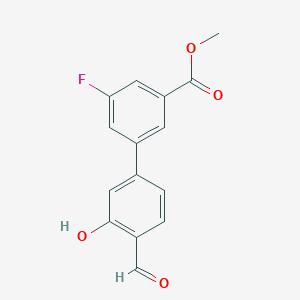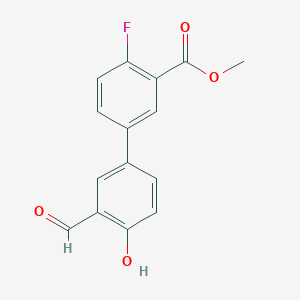
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (6-FMC) is an organic compound that is used in a variety of scientific research applications. It is a white solid that is soluble in most organic solvents, including ethanol and water. 6-FMC has a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. It is also used as a reagent in the synthesis of various organic compounds.
Scientific Research Applications
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications, such as organic synthesis, analytical chemistry, and biochemistry. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and polymers. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. Additionally, 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in the analysis of proteins and nucleic acids.
Mechanism of Action
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% acts as a reagent in organic synthesis reactions. It is believed to act as a Lewis acid, which is a type of chemical species that can accept electrons from other molecules. This allows it to form bonds with other molecules, which can then be used to synthesize new compounds.
Biochemical and Physiological Effects
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antiviral properties. It has also been shown to have anti-inflammatory, anticonvulsant, and analgesic effects. Additionally, 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to have a variety of other effects, such as the ability to modulate the activity of certain enzymes and proteins.
Advantages and Limitations for Lab Experiments
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has a number of advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time without degradation. Additionally, it is relatively easy to use and has a wide range of applications. The major limitation of 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is that it is expensive, which can limit its use in some experiments.
Future Directions
The potential future directions for 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% include the development of new synthetic methods, the exploration of new applications, and the development of new therapeutic agents. Additionally, 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could be used to develop new imaging techniques, such as magnetic resonance imaging (MRI), to better understand the biochemical and physiological effects of this compound. Furthermore, 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could be used to develop new drug delivery systems, such as nanoparticles, to improve the efficacy of drugs. Finally, 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could be used to develop new analytical techniques, such as chromatography, to better understand the chemical structure of this compound.
Synthesis Methods
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is synthesized by the reaction of 3-fluoro-4-methoxycarbonylphenylboronic acid and 2-formylphenol in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The product is then purified by recrystallization in a suitable solvent, such as ethanol or methanol.
properties
IUPAC Name |
methyl 2-fluoro-4-(3-formyl-2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-6-5-9(7-13(12)16)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVLCAXZUAUVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685309 |
Source


|
| Record name | Methyl 3-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261892-20-9 |
Source


|
| Record name | Methyl 3-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378679.png)

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378708.png)

![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378731.png)







